molecular formula C12H14ClFN2O2 B2777725 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide CAS No. 1334147-23-7

2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide

Cat. No.: B2777725
CAS No.: 1334147-23-7
M. Wt: 272.7
InChI Key: QLUWVATUVHPCSI-UHFFFAOYSA-N
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Description

2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide is an organic compound that features a chloroacetamide group linked to a fluorophenyl ethyl carbamoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide typically involves the following steps:

    Formation of the Intermediate: The initial step involves the reaction of 4-fluoroacetophenone with ethylamine to form 1-(4-fluorophenyl)ethylamine.

    Carbamoylation: The intermediate is then reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the desired product.

The reaction conditions generally include:

    Solvent: Dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control over reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

    Oxidation and Reduction: The compound can undergo oxidation to form N-oxides or reduction to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or thiourea in polar solvents like DMF.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH) in aqueous media.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Substituted amides or thioamides.

    Hydrolysis: 4-fluorophenylacetic acid and corresponding amines.

    Oxidation: N-oxides.

    Reduction: Amines.

Scientific Research Applications

2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.

    Materials Science: It is used in the development of advanced materials with specific properties, such as polymers and coatings.

    Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of 2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide involves its interaction with specific molecular targets. The chloroacetamide group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The fluorophenyl group may enhance binding affinity to certain receptors or enzymes, contributing to the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-N-(phenylcarbamoyl)methylacetamide
  • 2-chloro-N-(benzylcarbamoyl)methylacetamide
  • 2-chloro-N-(methylcarbamoyl)methylacetamide

Uniqueness

2-chloro-N-({[1-(4-fluorophenyl)ethyl]carbamoyl}methyl)acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance metabolic stability, binding affinity, and overall bioactivity compared to non-fluorinated analogs.

Properties

IUPAC Name

2-[(2-chloroacetyl)amino]-N-[1-(4-fluorophenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClFN2O2/c1-8(9-2-4-10(14)5-3-9)16-12(18)7-15-11(17)6-13/h2-5,8H,6-7H2,1H3,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLUWVATUVHPCSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)F)NC(=O)CNC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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